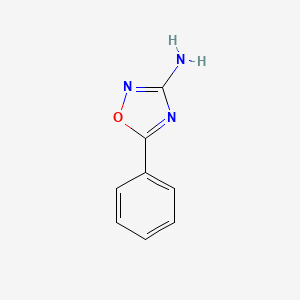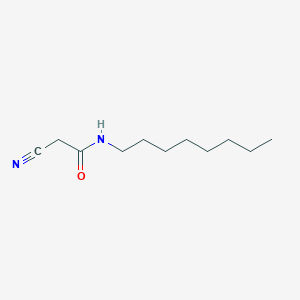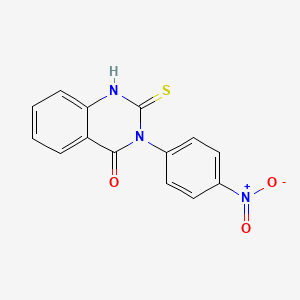
4-bromo-1-methyl-5-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-bromo-1-methyl-5-nitro-1H-pyrazole” is a chemical compound with the molecular formula C4H5BrN2 . It belongs to the class of compounds known as pyrazoles, which are five-membered heterocycles .
Synthesis Analysis
Pyrazoles, including “4-bromo-1-methyl-5-nitro-1H-pyrazole”, can be synthesized through various methods. One common method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride. The resulting pyrazoline intermediates can then be oxidized using bromine to afford a wide variety of pyrazoles .Molecular Structure Analysis
The molecular weight of “4-bromo-1-methyl-5-nitro-1H-pyrazole” is 161.00 . The compound’s structure includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Pyrazole derivatives, including “4-bromo-1-methyl-5-nitro-1H-pyrazole”, have been reported to undergo various chemical reactions. For instance, 4-bromopyrazole has been reported to react with titanium tetrachloride to afford binary adducts .Physical And Chemical Properties Analysis
“4-bromo-1-methyl-5-nitro-1H-pyrazole” is a liquid at room temperature. It has a refractive index of 1.531 and a density of 1.558 g/mL at 25 °C. It boils at 185-188 °C under normal atmospheric pressure .Scientific Research Applications
4-Bromo-1-methyl-5-nitro-1H-pyrazole: A Comprehensive Analysis of Scientific Research Applications:
Synthesis of Bipyrazoles
4-Bromo-1-methyl-5-nitro-1H-pyrazole serves as a starting material in the synthesis of 1,4′-bipyrazoles, which are important compounds in the field of organic chemistry due to their potential applications in creating new materials and pharmaceuticals .
Preparation of Hexacoordinate Complexes
This compound may be used in the preparation of solid hexacoordinate complexes by reacting with dimethyl- and divinyl-tindichloride. These complexes have significance in materials science and catalysis .
Pharmaceutical Synthesis
4-Bromo-1-methyl-5-nitro-1H-pyrazole is used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors that can have therapeutic applications .
Agriculture Chemical Research
Pyrazoles, including derivatives of 4-bromo-1-methyl-5-nitro-1H-pyrazole, hold a privileged status as versatile frameworks in agriculture chemical research due to their potential use in pesticides and herbicides .
Cancer Research
Derivatives synthesized from this compound have been studied for their potential to induce apoptosis in cancer cells, which is a promising avenue for cancer treatment research .
Tautomeric Stabilization Studies
The compound has been involved in studies investigating the tautomeric stabilization of pyrazoles, which is important for understanding their chemical properties and potential applications in various fields .
Safety and Hazards
Future Directions
The future directions for “4-bromo-1-methyl-5-nitro-1H-pyrazole” and other pyrazole derivatives could involve further exploration of their diverse pharmacological activities. Given their wide range of biological effects, these compounds could be studied for potential applications in medicine, agriculture, and other fields .
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives, which include this compound, have been shown to have a broad range of biological activities . These activities suggest that the compound may interact with various targets, including enzymes, receptors, and other proteins, to exert its effects.
Mode of Action
It is known that pyrazole derivatives can interact with their targets in various ways, such as inhibiting or activating enzymatic activity, blocking or stimulating receptors, or interacting with dna or rna . The presence of the bromo, methyl, and nitro groups in the compound may influence its interaction with its targets, potentially enhancing its binding affinity or altering its mechanism of action.
Biochemical Pathways
Given the wide range of biological activities associated with pyrazole derivatives , it is likely that this compound could affect multiple pathways. These could include pathways related to the targets it interacts with, such as signal transduction pathways, metabolic pathways, or pathways involved in cell growth and proliferation.
Pharmacokinetics
The compound’s solubility, molecular weight , and structural features could influence its pharmacokinetic properties. For instance, the presence of the bromo, methyl, and nitro groups could affect the compound’s lipophilicity, which in turn could influence its absorption and distribution within the body.
Result of Action
It is reported to inhibit oxidative phosphorylation and both energy-dependent and independent calcium uptake . These effects suggest that the compound could influence cellular energy metabolism and calcium homeostasis, which could have various downstream effects on cellular function and viability.
properties
IUPAC Name |
4-bromo-1-methyl-5-nitropyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-7-4(8(9)10)3(5)2-6-7/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXGHSCAAADKCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361036 |
Source


|
| Record name | 1H-Pyrazole, 4-bromo-1-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-methyl-5-nitro-1H-pyrazole | |
CAS RN |
89607-11-4 |
Source


|
| Record name | 1H-Pyrazole, 4-bromo-1-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Amino-phenylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B1299545.png)

![3-Pyridinecarboxylic acid, 2-[(3,5-dimethylphenyl)amino]-](/img/structure/B1299552.png)

![Hydrazinecarboxamide, 2-[(2-hydroxy-1-naphthalenyl)methylene]-](/img/structure/B1299557.png)




![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1299568.png)

![Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate](/img/structure/B1299582.png)

